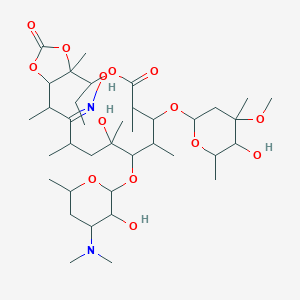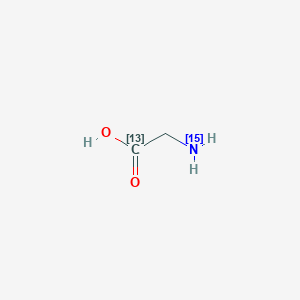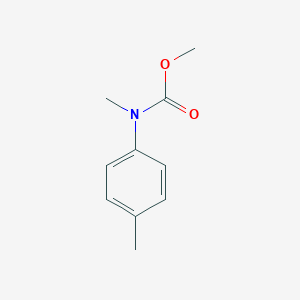
Phosphorsäurechlorid, Dibutyl-ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to phosphorochloridic acid, dibutyl ester, often involves reactions with alcohols in the presence of catalysts. For instance, the synthesis of esters of ethylphosphonous acid was achieved by reacting ethylphosphonous dichloride with alcohols like butanol, in the presence of pyridine or triethylamine, leading to compounds including dibutyl esters of ethylphosphonous acid (Arbuzov & Rizpolozhensky, 1952).
Molecular Structure Analysis
The molecular structure of phosphorochloridic acid, dibutyl ester, and related compounds can be complex, with various structural analyses revealing the intricate arrangements of atoms within the molecule. For example, the structural study of metal complexes of bisphosphonate amide esters showcased the complexity of these molecules and their ability to form polymers and layered structures (Jokiniemi et al., 2007).
Chemical Reactions and Properties
Phosphorochloridic acid, dibutyl ester, and its analogs participate in a variety of chemical reactions. The reaction of esters of phosphoramidous acids with acid chlorides, for instance, follows the scheme of the Arbuzov rearrangement, demonstrating the reactive nature of these compounds in forming new chemical bonds and structures (Alimov & Antokhina, 1966).
Physical Properties Analysis
The physical properties of phosphorochloridic acid, dibutyl ester, including density, boiling point, and solubility, are crucial for its application in various fields. For example, the investigation of the extraction properties of dibutyl ester of dibutoxymethane phosphonic acid highlighted its similarity to TBP (tri-n-butyl phosphate) except for its hydrolysis in acidic solutions, indicating its stability under certain conditions (Herrmann & Hála, 1983).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, acidity or basicity, and the ability to form complexes with metals, define the applications of phosphorochloridic acid, dibutyl ester. For instance, the effective amidation of carboxylic acids using phosphoric acid esters showcases the utility of these compounds in organic synthesis, underlining their chemical versatility (Kang et al., 2008).
Wissenschaftliche Forschungsanwendungen
Bioabbau-Studien
Dibutylphosphorsäurechlorid: wurde auf sein Bioabbaupotential untersucht. Untersuchungen haben gezeigt, dass bestimmte Fusarium-Arten Dibutylphthalat (DBP), eine Verbindung mit ähnlichen Esterbindungen, in flüssiger Fermentation abbauen können . Dies deutet auf mögliche Anwendungen in der Umweltbioremediation hin, bei denen die Verbindung verwendet werden könnte, um den Abbau ähnlicher Umweltkontaminanten zu untersuchen.
Elektrochemischer Abbau
Der elektrochemische Abbau von Verbindungen wie DBP in der Abwasserbehandlung wurde untersucht . Aufgrund der strukturellen Ähnlichkeiten könnte Dibutylphosphorsäurechlorid in elektrochemischen Studien verwendet werden, um seine Abbauprodukte und -wege zu verstehen, was zur Entwicklung fortschrittlicher Abwasserbehandlungstechnologien beitragen könnte.
Phosphoramidsynthese
Als organophosphorhaltige Verbindung kann Dibutylphosphorsäurechlorid bei der Synthese von Phosphoramidaten verwendet werden . Diese Verbindungen haben eine breite Palette von Anwendungen, einschließlich in genetischem Material, Energietransfer, Enzymen und anderen Biomolekülen, die für verschiedene Lebensprozesse essentiell sind.
Weichmacherforschung
Die Forschung nach umweltfreundlichen Alternativen zu Phthalaten, die als Weichmacher verwendet werden, ist aufgrund ihrer Umweltauswirkungen im Gange . Dibutylphosphorsäurechlorid könnte als Modellverbindung bei der Suche nach sichereren Weichmachern dienen.
Endokrine Disruptor-Analyse
Dibutylphosphorsäurechlorid: könnte in Studien im Zusammenhang mit endokrinen Disruptoren verwendet werden, da es strukturelle Ähnlichkeiten zu DBP aufweist, von dem bekannt ist, dass es in das Hormonsystem eingreift . Dies kann helfen, die Auswirkungen solcher Verbindungen auf die Gesundheit und die Umwelt zu verstehen.
Bodensanierung
Das Potenzial der Verbindung für die Bodensanierung kann untersucht werden, insbesondere in Böden, die mit ähnlichen Estern kontaminiert sind . Sein Abbau im Boden und die daraus resultierenden Auswirkungen auf die Bodenmikrobiota könnten Einblicke in die Entwicklung von Strategien zur Bodendekontamination liefern.
Safety and Hazards
When handling Phosphorochloridic acid, dibutyl ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Zukünftige Richtungen
While the specific future directions for Phosphorochloridic acid, dibutyl ester are not mentioned in the search results, there is a general trend in the field of chemistry towards the development of more selective peptide linkers and the application of unnatural amino acids . This could potentially impact the future use and synthesis of esters like Phosphorochloridic acid, dibutyl ester.
Wirkmechanismus
Phosphorochloridic acid, dibutyl ester, also known as Di-n-Butyl Phosphorochloridate, is a chemical compound with the molecular formula C8H18ClO3P . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Result of Action
The molecular and cellular effects of Phosphorochloridic acid, dibutyl ester’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect phosphorochloridic acid, dibutyl ester is currently unavailable . Future studies should consider these factors to fully understand the compound’s behavior in different environments.
Eigenschaften
IUPAC Name |
1-[butoxy(chloro)phosphoryl]oxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHRMYJNACSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231455 | |
| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
819-43-2 | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorochloridic acid, dibutyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorochloridic acid, dibutyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FV5ZB3EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the study on Di-n-butyl Phosphorochloridate reveal about its reaction mechanism in different solvents?
A1: The research investigated the solvolysis rate of Di-n-butyl Phosphorochloridate in 28 different solvents using the extended Grunwald-Winstein equation. [] The results, particularly the sensitivity values (l = 1.40 and m = 0.42), strongly suggest that Di-n-butyl Phosphorochloridate predominantly undergoes solvolysis via an SN2 reaction pathway. [] This means the reaction likely involves a single concerted step where the solvent acts as a nucleophile, attacking the phosphorus center while the chloride simultaneously departs. Further solidifying this conclusion are the activation parameters derived from the study, which show relatively small positive ΔH ≠ values (8.0 to 15.9 kcal·mol−1) and large negative ΔS ≠ values (−25.8 to −53.1 cal·mol−1·K−1), typical for SN2 reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



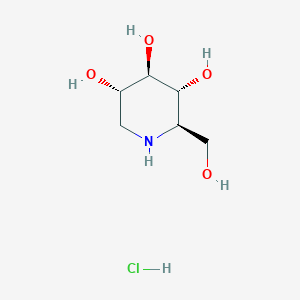

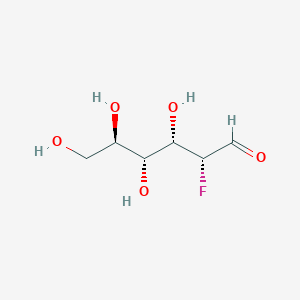
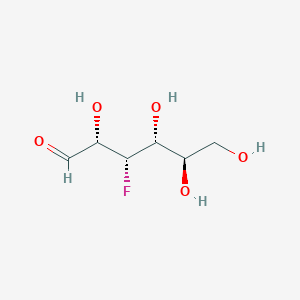
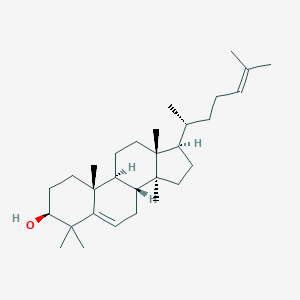

![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)


